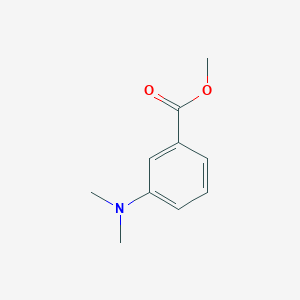

Methyl 3-(dimethylamino)benzoate

Übersicht

Beschreibung

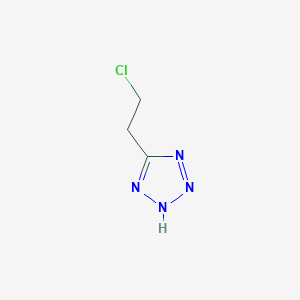

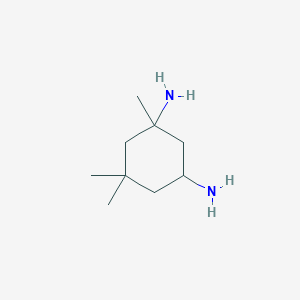

Methyl 3-(dimethylamino)benzoate is a chemical compound that serves as a versatile reagent in the synthesis of various heterocyclic systems. It is characterized by the presence of a dimethylamino group attached to a benzoate ester. This compound is not directly mentioned in the provided papers, but its structural analogs, such as methyl 2-benzoylamino-3-dimethylaminopropenoate and related derivatives, are extensively studied for their reactivity and utility in synthesizing complex heterocyclic compounds .

Synthesis Analysis

The synthesis of compounds structurally related to methyl 3-(dimethylamino)benzoate often involves the reaction of dimethylamino-substituted propenoates with various reagents. For instance, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate is prepared from methyl N-(benzyloxycarbonyl)glycinate and t-butoxybis(dimethylamino)methane . Similarly, methyl 2-benzoylamino-3-dimethylaminopropenoate is synthesized through reactions with heterocyclic compounds containing active methylene groups . These methods highlight the synthetic versatility of dimethylamino-substituted benzoates in constructing heterocyclic frameworks.

Molecular Structure Analysis

The molecular structure of compounds related to methyl 3-(dimethylamino)benzoate is characterized by the presence of a dimethylamino group and a benzoate ester moiety. The orientation around the double bond is crucial for the reactivity of these compounds. For example, the (Z)-isomer of methyl 2-acetylamino-3-dimethylaminopropenoate has been shown to be a versatile reagent for heterocyclic synthesis, with its structure confirmed by X-ray analysis .

Chemical Reactions Analysis

Methyl 3-(dimethylamino)benzoate analogs undergo a variety of chemical reactions, primarily serving as intermediates in the synthesis of heterocyclic compounds. These reactions include the formation of pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other complex heterocyclic systems . The reactivity is often dictated by the presence of the dimethylamino group and the ability of the molecule to participate in condensation reactions with other heterocyclic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of methyl 3-(dimethylamino)benzoate itself are not directly discussed in the provided papers, the properties of its analogs can be inferred. These compounds are typically solid at room temperature and are soluble in common organic solvents. Their reactivity is influenced by the presence of electron-donating dimethylamino groups and the electron-withdrawing ester group, which can stabilize intermediates and facilitate nucleophilic attacks during heterocyclic synthesis .

Wissenschaftliche Forschungsanwendungen

Fluorescence Properties : The fluorescence properties of methyl 4-(N,N-dimethylamino)benzoate in different solvents have been reported, showing "normal" fluorescence in most solvents and a longer wavelength fluorescence band in acetonitrile, attributed to excited dimer fluorescence (Revill & Brown, 1992).

Vapor Pressures and Phase Diagrams : Studies on the vapor pressures of methyl p-(dimethylamino)benzoate have enabled the determination of standard molar entropies and enthalpies of sublimation and vaporization, along with phase diagram representations (Almeida & Monte, 2011).

Synthesis of Heterocyclic Systems : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog have been synthesized from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, serving as versatile synthons for the preparation of polysubstituted heterocyclic systems (Pizzioli et al., 1998).

Spectroelectrochemical Characterization : A study on a pyrrole derivative bearing 2-(4-dimethylaminophenylazo)benzoic acid (Methyl Red) demonstrated its potential application in pH sensors due to its color variation in different pH environments (Almeida et al., 2017).

Cavity Size Effect on Fluorescence : Research on the effect of cyclodextrin complexation on the fluorescence properties of methyl 4-(dimethylamino)benzoate revealed insights into the twisted intramolecular charge transfer fluorescence (Matsushita et al., 2004).

Cytotoxic Potency in Cancer Treatment : Triphenyltin(IV) compounds containing methyl 4-(dimethylamino)benzoate exhibited significant cytotoxicity towards breast and cervical cancer cell lines, suggesting their potential as anti-cancer therapies (Basu Baul et al., 2017).

Eigenschaften

IUPAC Name |

methyl 3-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9-6-4-5-8(7-9)10(12)13-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABFTHPIDKWPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394449 | |

| Record name | methyl 3-(dimethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(dimethylamino)benzoate | |

CAS RN |

16518-64-2 | |

| Record name | methyl 3-(dimethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)

![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)

![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)

![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)